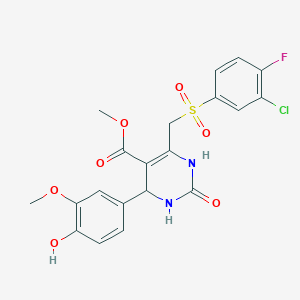

Methyl 6-(((3-chloro-4-fluorophenyl)sulfonyl)methyl)-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Comprehensive Analysis of Methyl 6-(((3-chloro-4-fluorophenyl)sulfonyl)methyl)-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

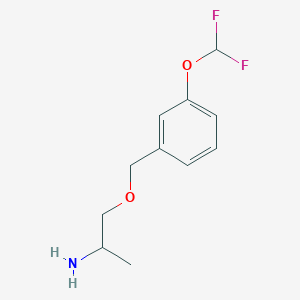

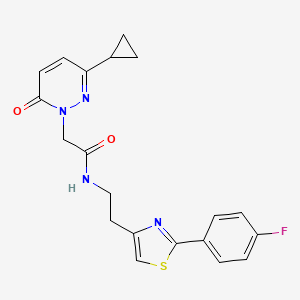

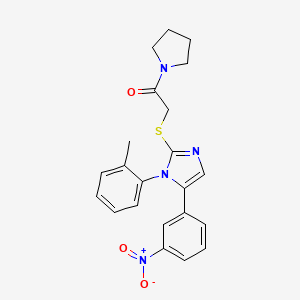

The compound is a derivative of tetrahydropyrimidine with a complex structure that includes a sulfonyl group attached to a chloro-fluorophenyl moiety, and a hydroxy-methoxyphenyl group. It is related to compounds that have been studied for their potential pharmacological activities, such as antagonism of dopamine and serotonin receptors .

Synthesis Analysis

The synthesis of related tetrahydropyrimidine derivatives has been reported using the Biginelli reaction, which is a multicomponent chemical reaction that typically involves a β-dicarbonyl compound, an aldehyde, and urea or thiourea. This reaction proceeds under mild, solvent-free conditions and is known for its efficiency in generating diverse tetrahydropyrimidine compounds . Although the exact synthesis of the compound is not detailed in the provided papers, it is likely that a similar synthetic strategy could be employed, possibly involving a sulfonylation step to introduce the sulfonyl group and a subsequent substitution to attach the hydroxy-methoxyphenyl group.

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed through crystallography, revealing solvatomorphism and the presence of various intermolecular interactions such as hydrogen bonding and π interactions. These interactions are crucial for the stability and packing of the molecules in the crystal lattice. The compound likely exhibits similar molecular interactions, which could influence its physical properties and reactivity .

Chemical Reactions Analysis

The related compounds have shown reactivity towards nucleophilic substitution, as well as regioselectivity in reactions involving methoxylation and bromination steps. These reactions are important for the functionalization of the pyrimidine ring and could be relevant for the further chemical manipulation of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydropyrimidine derivatives have been studied using techniques such as bomb calorimetry, differential thermal analysis, and thermogravimetric analysis. These studies provide valuable information on the combustion energies, enthalpies of formation, and phase transitions of the compounds. The compound , with its specific substituents, would likely have unique properties that could be elucidated through similar experimental approaches .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Chemical synthesis techniques have been developed for derivatives of tetrahydropyrimidine, highlighting the structural versatility and potential for generating novel compounds with significant biological activity. For instance, the synthesis of precursors to novel pyrazole carbaldehyde derivatives from methyl-4-(4-fluorophenyl)-6-isopropyl-2-(methyl sulfonyl) pyrimidine-5-carboxylate showcases the adaptability of these compounds in generating biologically active molecules (Thangarasu, Manikandan, & Thamaraiselvi, 2019).

Antimicrobial and Antibacterial Activity

Derivatives of tetrahydropyrimidine have been evaluated for their in vitro antibacterial and antifungal activities. The research demonstrates that these compounds possess significant antimicrobial properties, potentially offering new avenues for the development of antimicrobial agents. Notably, a study on ionic liquid-promoted synthesis of novel chromone-pyrimidine coupled derivatives has shown potent antibacterial activity, underscoring the promise of these compounds in addressing microbial resistance (Tiwari et al., 2018).

properties

IUPAC Name |

methyl 6-[(3-chloro-4-fluorophenyl)sulfonylmethyl]-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClFN2O7S/c1-30-16-7-10(3-6-15(16)25)18-17(19(26)31-2)14(23-20(27)24-18)9-32(28,29)11-4-5-13(22)12(21)8-11/h3-8,18,25H,9H2,1-2H3,(H2,23,24,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWDUWKLMZVLHLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C(=C(NC(=O)N2)CS(=O)(=O)C3=CC(=C(C=C3)F)Cl)C(=O)OC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClFN2O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-(((3-chloro-4-fluorophenyl)sulfonyl)methyl)-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,7-Dihydro-4H-[1,2,3]oxadiazolo[4,3-c][1,4]oxazin-8-ium-3-olate](/img/structure/B2509374.png)

![N-(4-bromo-2-fluorophenyl)-11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2509383.png)

![Methyl 3-(hydroxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate](/img/structure/B2509391.png)

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide hydrochloride](/img/structure/B2509397.png)